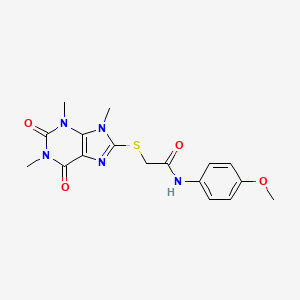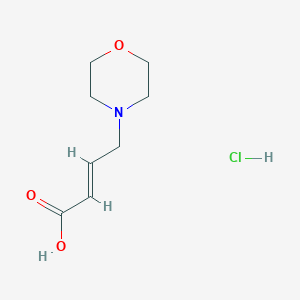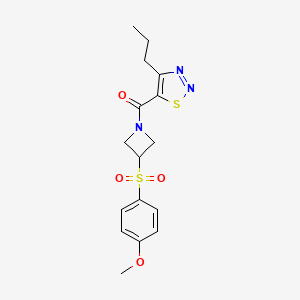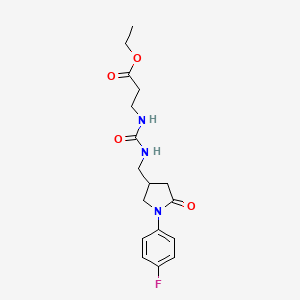![molecular formula C15H14N4OS B2416968 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone CAS No. 2034347-00-5](/img/structure/B2416968.png)
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C15H14N4OS and its molecular weight is 298.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
In Silico and In Vitro Applications A study focused on the synthesis of dihydropyrrolone conjugates from related compounds, investigating their in silico ADME prediction properties and in vitro antimicrobial activity. The research highlighted good to moderate activity against bacterial strains and excellent antifungal and antibacterial properties compared to standard drugs like clotrimazole and ciprofloxacin. This indicates the compound's potential use in developing new antimicrobial agents (Pandya et al., 2019).
Corrosion Inhibition Triazole derivatives, closely related to the compound , have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic medium. The study suggests the potential application of such compounds in protecting metal surfaces from corrosion, indicating a practical application in material science and engineering (Ma et al., 2017).
Molecular Structure Analysis Another study reported the synthesis and crystal structure analysis of boric acid ester intermediates with benzene rings, including detailed conformational and molecular structure insights through density functional theory (DFT). This research underscores the compound's relevance in molecular chemistry, particularly in the synthesis and structural elucidation of complex organic molecules (Huang et al., 2021).
Anticonvulsant Agents Compounds with structural similarities to (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone have been synthesized and evaluated for their anticonvulsant activities. This highlights the potential therapeutic application of such compounds in developing new treatments for epilepsy or other seizure disorders (Malik & Khan, 2014).
Catalysis and Chemical Synthesis The synthesis of novel pyrrolo-based tricyclics using a specific reaction mechanism illustrates the compound's potential utility in organic synthesis and catalysis. This application is crucial for developing new synthetic pathways and materials (Rotas & Varvounis, 2020).
Mechanism of Action
- These targets may include enzymes involved in metabolic pathways, cell signaling, or other cellular processes .
- These interactions can lead to conformational changes in the target protein, affecting its function or activity .
- Downstream effects may include changes in cellular metabolism, gene expression, or signaling cascades .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-15(14-9-11-3-1-2-4-13(11)21-14)18-8-5-12(10-18)19-16-6-7-17-19/h1-4,6-7,9,12H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLJBEAXYLGCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-[(furan-2-yl)methyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2416900.png)


![1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2416904.png)



![2-Chloro-5-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-N-cyclohexylbenzamide](/img/structure/B2416908.png)
